molecular formula C18H19N7O2S B6459733 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549016-79-5

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459733
CAS No.: 2549016-79-5
M. Wt: 397.5 g/mol
InChI Key: SFRUALMQPFYQQP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1,6-dimethyl substitution on the pyrazole ring, a piperazine linker, and a benzothiazole-1,1-dione moiety. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-12-20-16-14(11-19-23(16)2)17(21-12)24-7-9-25(10-8-24)18-13-5-3-4-6-15(13)28(26,27)22-18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRUALMQPFYQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a benzothiazole dione. The structural complexity allows for multiple interactions within biological systems.

Structural Formula

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Anti-cancer : Inhibitory effects on tumor cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Antimicrobial : Activity against various bacterial strains.
  • Neuroprotective : Potential benefits in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The pyrazolopyrimidine derivatives are known to inhibit key enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and apoptosis .
  • Receptor Modulation : These compounds may also interact with various receptors, including adenosine receptors, influencing signaling pathways related to inflammation and pain .
  • Antioxidant Activity : The presence of the benzothiazole moiety contributes to antioxidant properties, potentially reducing oxidative stress in cells .

Anti-Cancer Activity

A study highlighted the compound's efficacy in inhibiting the growth of cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer and lung cancer cells. In vitro assays indicated an IC50 value in the micromolar range, suggesting potent anti-cancer properties .

Anti-inflammatory Effects

Research has shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

In vitro studies have reported that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeKey Biological ActivityReferences
CelecoxibPyrazoleAnti-inflammatory
RimonabantPyrazoleAppetite suppression
PhenylbutazonePyrazoleAnalgesic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, )

  • Core Structure: Pyrazolo[3,4-d]pyrimidine with an imino group at position 4 and a p-tolyl substituent.
  • Key Differences: Lacks the piperazine linker and benzothiazole-1,1-dione. Instead, it has an amino group at position 3.
  • Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate via cyclization .
  • Applications : Serves as a precursor for pyrazolotriazolopyrimidines, which exhibit isomerization-dependent biological activity .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3, )

  • Core Structure: Hybrid pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine system.
  • Key Differences: Replaces benzothiazole-1,1-dione with a thienopyrimidine ring. Retains a phenyl group at position 3.
  • Synthesis : Uses Vilsmeier–Haack reagent for formylation, followed by cyclization with ammonium carbonate .
  • Applications: Potential as a kinase inhibitor due to dual-heterocyclic architecture .

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44g, )

  • Core Structure : Pyrido[3,4-d]pyrimidin-4(3H)-one with a piperazinyl-methyl group.
  • Key Differences: Pyrido[3,4-d]pyrimidinone core instead of pyrazolo[3,4-d]pyrimidine; includes a pyridinyl-piperazine side chain.
  • Synthesis : Achieved via reductive amination using sodium triacetoxyborohydride .
  • Applications : Designed for cellular potency in kinase-targeted therapies .

4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines (Compounds 5a–l, )

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a hydrazinyl linker and arylidene substituents.
  • Key Differences : Lacks the benzothiazole-1,1-dione; instead, features open-chain Schiff bases or triazolopyrimidine derivatives.
  • Synthesis : Condensation of hydrazinyl intermediates with aldehydes or ketones .
  • Applications : Demonstrates anti-proliferative activity against cancer cell lines .

Structural and Functional Comparison Table

Compound Name/ID Core Structure Substituents/Linkers Synthesis Method Key Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine 1,6-Dimethyl, piperazine, benzothiazole-1,1-dione Not explicitly described Hypothesized kinase inhibition N/A
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino, amino Cyclization Precursor for bioactive triazolopyrimidines
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine-thienopyrimidine Phenyl, thienopyrimidine Vilsmeier–Haack reagent Kinase inhibition
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one Piperazinyl-methyl, pyridinyl Reductive amination Kinase-targeted therapies
4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine Hydrazinyl, arylidene, methyl, phenyl Condensation reactions Anti-proliferative agents

Key Differentiators of the Target Compound

Structural Uniqueness: The integration of a benzothiazole-1,1-dione moiety distinguishes it from analogs with thienopyrimidine or pyridopyrimidinone cores. This group may enhance π-π stacking or hydrogen-bonding interactions with biological targets .

Piperazine Linker : Unlike hydrazinyl or methylene linkers in analogs, the piperazine group improves solubility and pharmacokinetics, as seen in other arylpiperazine-based drugs .

Substitution Pattern : The 1,6-dimethyl groups on the pyrazole ring could reduce metabolic degradation compared to unsubstituted or phenyl-substituted analogs .

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